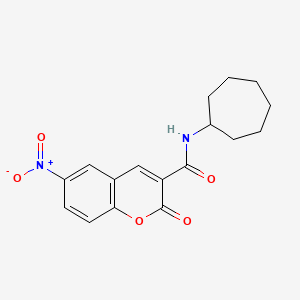

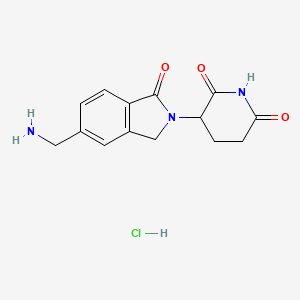

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds involves multiple steps, starting with the formation of thiadiazole derivatives. In one study, the synthesis began with the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, leading to the formation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives. These were then oxidized using copper(II) chloride, which induced cyclization and produced N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another study reported the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, which involved the use of IR, NMR, and mass spectra to investigate the structures of the synthesized compounds . Additionally, a solvent-free synthesis of Schiff’s bases containing a thiadiazole scaffold was performed under microwave irradiation, which is a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been extensively studied using various spectroscopic techniques. For instance, the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms were determined using X-ray single-crystal diffraction, which provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles . Stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were conducted using 1D and 2D NMR spectroscopy, including NOESY experiments, to assign configurations of stereogenic centers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the initial formation of thiadiazole derivatives, followed by oxidation and cyclization reactions. The coordination of the synthesized ligands to copper(II) ions resulted in the formation of copper(II) complexes with significant cytotoxic activity . The Schiff’s bases containing a thiadiazole scaffold were synthesized under microwave irradiation, which is a technique that enhances reaction rates and could influence the chemical reactions involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic methods. IR, (1)H NMR, and (13)C NMR spectroscopies were used to characterize the products in one study , while another study used IR, NMR (1H, 13C, and 2D), and mass spectra for structural investigation . The synthesized compounds were also evaluated for their cytotoxicity against human cancer cell lines, which is an important aspect of their chemical properties related to biological activity . The molecular docking study and ADMET properties prediction were performed for some compounds, indicating their potential as oral drugs .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Antimicrobial and Antifungal Activity : A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound showed specific antibacterial activity against Gram-positive bacteria, especially Staphylococcus aureus, highlighting the potential of related compounds in addressing infectious diseases Rakia Abd Alhameed et al., 2019.

Carbonic Anhydrase Inhibitors : Derivatives of benzolamide, including those with thiadiazole structures, have been investigated for their efficacy as topical antiglaucoma agents. These compounds demonstrated low nanomolar affinity for carbonic anhydrase isozymes and showed better efficacy and prolonged action compared to standard drugs, suggesting a promising area for the development of new treatments for glaucoma A. Casini et al., 2003.

Antibacterial Evaluation : Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety were evaluated for their antibacterial activities, showing excellent activity against Xanthomonas oryzae pv. oryzae (Xoo) and good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac). This demonstrates the potential of such compounds in the development of new antibacterial agents Jin-Lin Wan et al., 2018.

Metal Complexes as Enzyme Inhibitors : Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide were synthesized and found to be powerful inhibitors against human carbonic anhydrase isoenzymes, highlighting the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction Nurgün Büyükkıdan et al., 2013.

Eigenschaften

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALUXLGALSYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)

![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)

![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)

![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)